N-(2-Isopropoxy-3-methylbenzyl)cyclopropanamine
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Overview
Description
N-(2-Isopropoxy-3-methylbenzyl)cyclopropanamine is an organic compound with the molecular formula C14H21NO. It is a cyclopropane derivative featuring an isopropoxy group and a methyl group attached to a benzylamine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Isopropoxy-3-methylbenzyl)cyclopropanamine typically involves the reaction of 2-isopropoxy-3-methylbenzyl chloride with cyclopropylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often facilitated by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2-Isopropoxy-3-methylbenzyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted benzylamines.
Scientific Research Applications
N-(2-Isopropoxy-3-methylbenzyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Isopropoxy-3-methylbenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Isopropoxybenzyl)cyclopropanamine
- N-(3-Methylbenzyl)cyclopropanamine
- N-(2-Methoxy-3-methylbenzyl)cyclopropanamine
Uniqueness
N-(2-Isopropoxy-3-methylbenzyl)cyclopropanamine is unique due to the presence of both an isopropoxy group and a methyl group on the benzylamine structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-[(3-methyl-2-propan-2-yloxyphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C14H21NO/c1-10(2)16-14-11(3)5-4-6-12(14)9-15-13-7-8-13/h4-6,10,13,15H,7-9H2,1-3H3 |
InChI Key |
QOSDLOXZJQKKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC2CC2)OC(C)C |
Origin of Product |
United States |
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